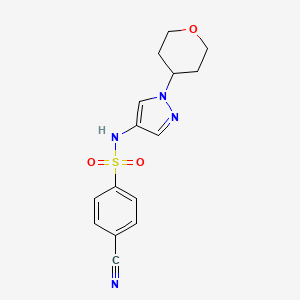
4-cyano-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-cyano-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)benzenesulfonamide” is a complex chemical compound with potential applications in diverse scientific research areas due to its unique properties and versatility. It has been studied for its high affinity for 18 kDa Translocator Protein and/or Cannabinoid Receptors .
Synthesis Analysis
The synthesis of this compound involves the application of a procedure that was used to synthesize a similar compound, 9a. This procedure was applied to 8q and 4-amino-tetrahydro-2H-pyran-4-carbonitrile to yield the compound (68% from acid) as a white solid .Physical And Chemical Properties Analysis
The compound is a white solid . Its molecular weight is 346.41. Additional physical and chemical properties are not specified in the retrieved sources.Mechanism of Action
Target of Action
The primary target of the compound 4-cyano-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]benzene-1-sulfonamide is the insect ryanodine receptor (RyR) . The RyR is a promising target for the development of novel insecticides .
Mode of Action
It is suggested that the compound may act as an activator of the insect ryr .
Result of Action
It is known that the compound has insecticidal activities against certain insects, such as the diamondback moth .
Advantages and Limitations for Lab Experiments
TAK-659 has several advantages for use in lab experiments. It is a potent and selective inhibitor of BTK, making it a valuable tool for studying the role of BTK in various biological processes. TAK-659 has also been optimized for high purity and high yield synthesis, making it suitable for large-scale production. However, TAK-659 also has some limitations. It can be expensive to produce, which may limit its availability for use in some lab experiments. Additionally, TAK-659 may not be effective in all types of autoimmune diseases and cancers, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of TAK-659. One potential area of research is the development of new therapeutic agents that target BTK. TAK-659 has shown promising results in preclinical studies, but further research is needed to determine its efficacy in clinical trials. Another area of research is the investigation of the role of BTK in other biological processes, such as the development of neurological disorders. Finally, the development of new synthetic methods for the production of TAK-659 may help to reduce its cost and increase its availability for use in lab experiments.
Synthesis Methods
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-cyano-N-(4-fluorophenyl)benzenesulfonamide with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine. The resulting intermediate is then treated with a series of reagents to obtain the final product. The synthesis of TAK-659 has been optimized to yield high purity and high yields, making it suitable for large-scale production.
Scientific Research Applications
TAK-659 has been extensively studied for its potential applications in scientific research. It has been shown to be a potent and selective inhibitor of BTK, which makes it a valuable tool for studying the role of BTK in various biological processes. TAK-659 has been used in studies to investigate the role of BTK in B cell signaling, as well as in the development of autoimmune diseases and cancers. TAK-659 has also been used in preclinical studies to evaluate its potential therapeutic efficacy in the treatment of various diseases.
properties
IUPAC Name |
4-cyano-N-[1-(oxan-4-yl)pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c16-9-12-1-3-15(4-2-12)23(20,21)18-13-10-17-19(11-13)14-5-7-22-8-6-14/h1-4,10-11,14,18H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLECABPZMHPSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

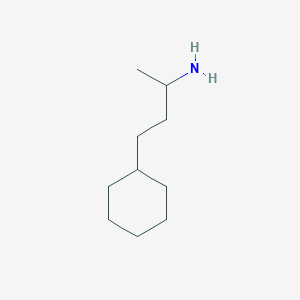
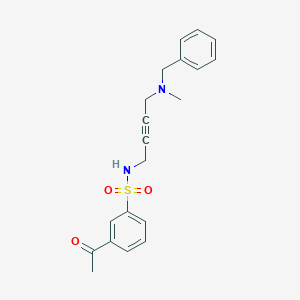
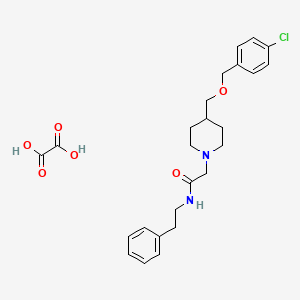
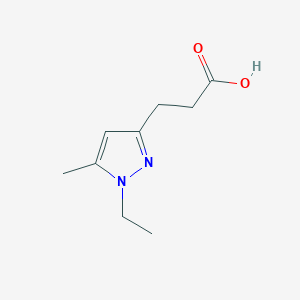
![4-[[6-bromo-4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B2624604.png)
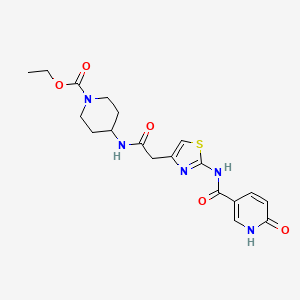
![N-(3,4-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2624607.png)
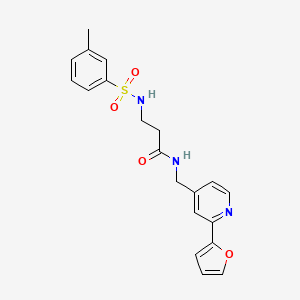
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2624609.png)
![1,9-Dioxadispiro[2.1.35.23]decane](/img/structure/B2624614.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2624615.png)
![2-[2-(Methylamino)acetamido]benzoic acid](/img/structure/B2624617.png)

